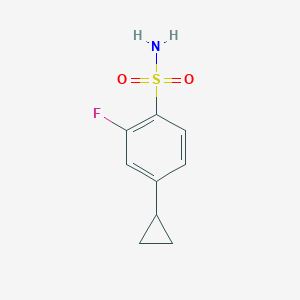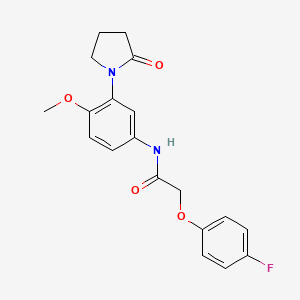
3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in organic synthesis and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been studied for its potential use as an anti-inflammatory and anti-tumor agent. Additionally, this compound has been used as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It may also have an effect on the expression of certain genes involved in tumor growth and development.
Biochemical and Physiological Effects:
3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties, as well as potential antimicrobial activity. Additionally, this compound has been found to have an effect on the activity of certain enzymes involved in the metabolic process.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate in lab experiments is its ability to selectively inhibit certain enzymes, making it a useful tool for studying their role in various biological processes. However, one limitation is that the compound may have off-target effects, making it difficult to determine the specific mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate. One area of research is the development of new synthetic methods for this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in the treatment of various diseases. Another direction for future research is the investigation of the potential toxic effects of this compound and its derivatives.
Synthesemethoden
The synthesis of 3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate can be achieved through the reaction of 2-chloropyridine-3-carboxylic acid with 3-oxopentan-2-yl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the target compound with a yield of around 70%.
Eigenschaften
IUPAC Name |
3-oxopentan-2-yl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-3-9(14)7(2)16-11(15)8-5-4-6-13-10(8)12/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMINQTHJEMBPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)OC(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2618790.png)
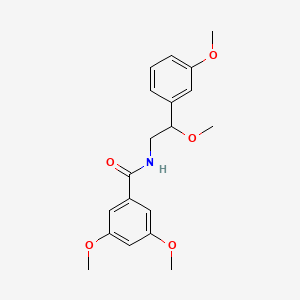
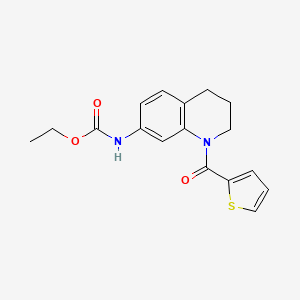
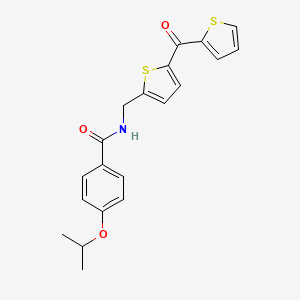
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2618795.png)
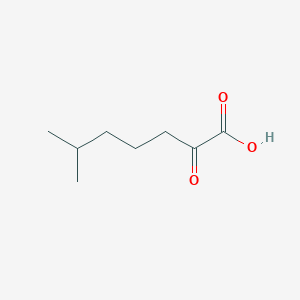
![N-(3,4-difluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2618797.png)
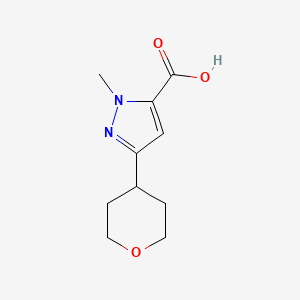
![4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2618801.png)
![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2618804.png)

